[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl](thiomorpholin-4-yl)methanone
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Overview
Description
5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-ylmethanone: is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran moiety, a pyrazole ring, and a thiomorpholine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-ylmethanone typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is usually synthesized via condensation reactions between hydrazines and 1,3-diketones.
Incorporation of the Thiomorpholine Group: This step involves nucleophilic substitution reactions where thiomorpholine is introduced to the intermediate compound.
Industrial Production Methods
For large-scale production, the synthesis is optimized to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the process and reduce costs. Industrial methods also focus on minimizing waste and using environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
Scientific Research Applications
5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-ylmethanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-ylmethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzofuran and pyrazole rings play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-ylmethanone: can be compared to other compounds with similar structures, such as:
- [5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one] .
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate .
- Ethyl acetoacetate .
These compounds share structural similarities but differ in their functional groups and overall reactivity, making 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-ylmethanone unique in its applications and properties.
Properties
Molecular Formula |
C16H17N3O2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-5-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H17N3O2S/c20-16(19-4-7-22-8-5-19)14-10-13(17-18-14)11-1-2-15-12(9-11)3-6-21-15/h1-2,9-10H,3-8H2,(H,17,18) |
InChI Key |
KEAGHPPKNRTKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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